

Application Notes and Protocols: Molecular Docking of Sulfisoxazole with Bacterial Dihydropteroate Synthase

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Compound of Interest

Compound Name: Sulfisoxazole

Cat. No.: B1682709

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of **Sulfisoxazole** with its primary bacterial target, dihydropteroate synthase (DHPS). This document is intended to guide researchers in performing and interpreting in silico studies to understand the binding mechanisms of **Sulfisoxazole** and to aid in the development of novel sulfonamide-based antibiotics.

Introduction

Sulfisoxazole is a sulfonamide antibiotic that competitively inhibits bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[1][2] This inhibition prevents the synthesis of dihydrofolic acid, a precursor for nucleic acid and amino acid synthesis, ultimately leading to bacteriostasis.[1] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand (e.g., **Sulfisoxazole**) to a protein target (e.g., DHPS). These in silico studies provide valuable insights into the molecular interactions driving the inhibitory activity and can guide the design of more potent derivatives.

The primary target for molecular docking studies of **Sulfisoxazole** is the DHPS enzyme from various bacterial species. A commonly used crystal structure for this purpose is that of *Escherichia coli* DHPS, available in the Protein Data Bank (PDB) with the identifier 1AJ0.[3]

Quantitative Data Summary

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand and a protein, typically expressed as a binding energy or docking score. While specific docking scores for **Sulfisoxazole** can vary depending on the software and parameters used, studies on structurally similar sulfonamides provide a valuable reference. For instance, the binding affinity of sulfamethoxazole with DHPS has been reported to be around -6.1 kcal/mol. It is expected that **Sulfisoxazole** would exhibit a similar binding affinity.

Ligand	Target Enzyme (Organism)	PDB ID	Docking Score (kcal/mol)	Key Interacting Residues (Predicted)
Sulfisoxazole	Dihydropteroate Synthase (E. coli)	1AJ0	~ -6.0 to -7.0 (Estimated)	Arg63, Lys221, Arg255, Thr62, Asp185, Phe190, Pro64[4]

Note: The docking score is an estimated value based on reported affinities for similar sulfonamides. Actual values may vary based on the specific docking protocol and software used.

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking study of **Sulfisoxazole** with E. coli dihydropteroate synthase (PDB ID: 1AJ0) using the widely adopted AutoDock 4.2 software.[5][6]

Preparation of the Receptor (Dihydropteroate Synthase)

- Retrieve the Protein Structure: Download the crystal structure of E. coli DHPS (PDB ID: 1AJ0) from the RCSB Protein Data Bank ([--INVALID-LINK-->www.rcsb.org](https://www.rcsb.org)).[3]
- Prepare the Protein:
 - Open the PDB file in a molecular visualization tool such as AutoDockTools (ADT).[6]

- Remove water molecules and any co-crystallized ligands or heteroatoms from the protein structure.
- Add polar hydrogen atoms to the protein.
- Compute and assign Gasteiger charges to all atoms.
- Save the prepared protein structure in the PDBQT format (e.g., 1AJ0_protein.pdbqt).[5]

Preparation of the Ligand (Sulfisoxazole)

- Obtain the Ligand Structure: The 3D structure of **Sulfisoxazole** can be obtained from a chemical database like PubChem (CID 5344).[7] Download the structure in a suitable format (e.g., SDF or MOL2).
- Prepare the Ligand:
 - Open the ligand file in ADT.
 - Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
 - Compute and assign Gasteiger charges.
 - Save the prepared ligand structure in the PDBQT format (e.g., **sulfisoxazole.pdbqt**).[5]

Grid Parameter and Docking Parameter File Generation

- Define the Binding Site (Grid Box):
 - In ADT, load the prepared protein and ligand.
 - Center the grid box on the active site of the DHPS enzyme. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.[4]
 - Adjust the dimensions of the grid box to encompass the entire binding pocket.
 - Save the grid parameter file (e.g., grid.gpf).

- Generate the Docking Parameter File:
 - Set the docking parameters in ADT, including the genetic algorithm parameters (number of runs, population size, etc.).
 - Specify the prepared protein and ligand files.
 - Save the docking parameter file (e.g., docking.dpf).[8]

Running the Docking Simulation

- Execute AutoGrid: Run the AutoGrid program using the generated grid parameter file to pre-calculate the grid maps for each atom type in the ligand.
- Execute AutoDock: Run the AutoDock program with the docking parameter file to perform the molecular docking simulation.[6]

Analysis of Results

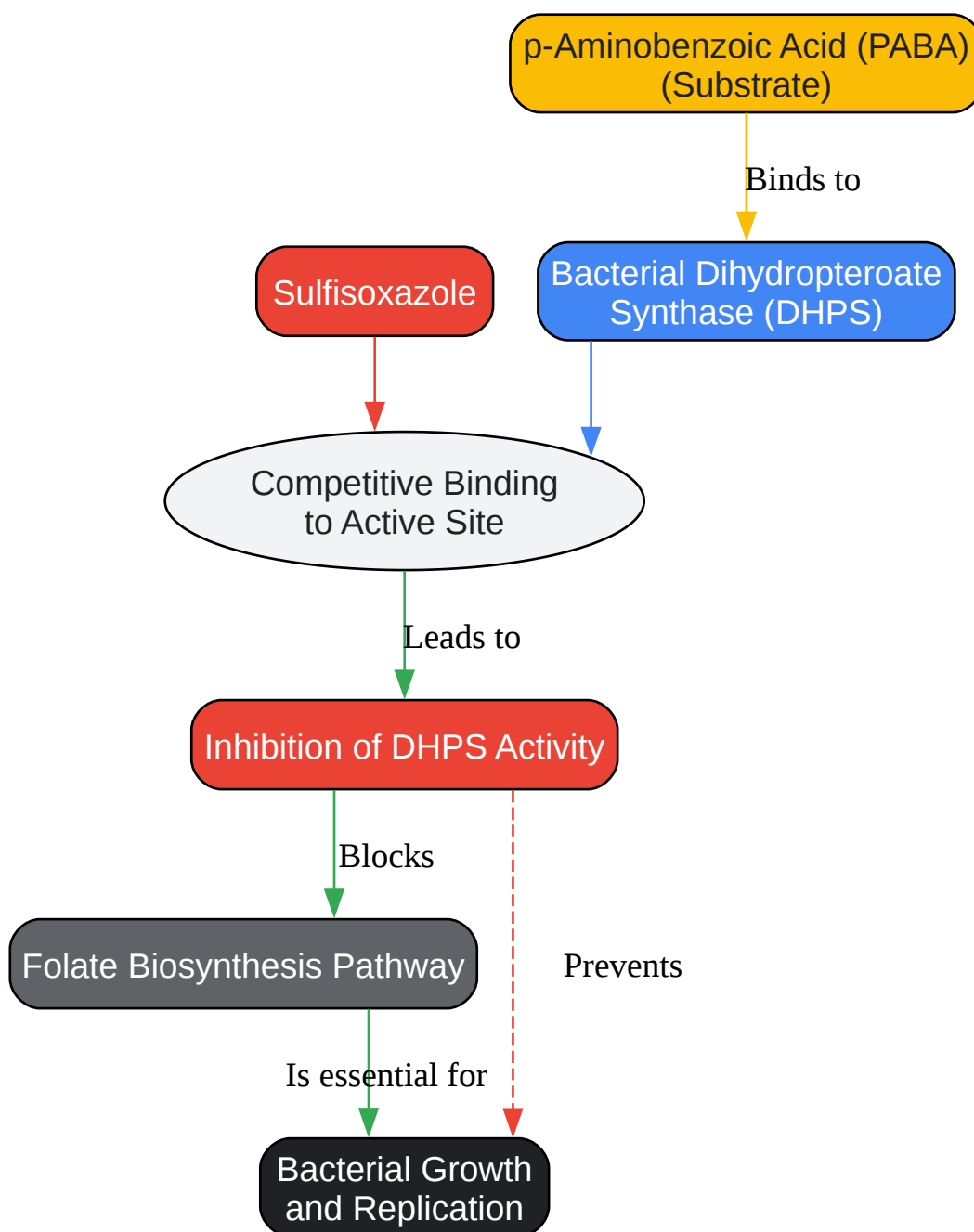
- Examine the Docking Log File: The docking log file (.dlg) contains information about the different docked conformations (poses), their corresponding binding energies, and clustering information.
- Visualize and Analyze Interactions:
 - Load the protein and the best-docked ligand pose into a molecular visualization tool.
 - Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between **Sulfisoxazole** and the amino acid residues in the DHPS active site.[4]

Visualizations



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Caption: Molecular Docking Workflow for **Sulfisoxazole** and DHPS.



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